(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one

Description

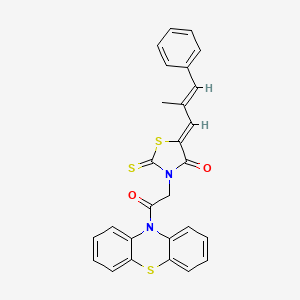

The compound “(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative featuring a rhodanine core (2-thioxothiazolidin-4-one) substituted with a phenothiazine moiety and an allylidene group. The rhodanine scaffold is well-documented for its antimicrobial, antiviral, and anticancer properties, with structural modifications influencing bioactivity . The Z/E stereochemistry of the allylidene substituent and the phenothiazine group distinguishes this compound from simpler thiazolidinone derivatives. The compound’s synthesis likely involves condensation of a substituted aldehyde with a rhodanine precursor, analogous to methods reported for related derivatives .

Properties

IUPAC Name |

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S3/c1-18(15-19-9-3-2-4-10-19)16-24-26(31)28(27(32)34-24)17-25(30)29-20-11-5-7-13-22(20)33-23-14-8-6-12-21(23)29/h2-16H,17H2,1H3/b18-15+,24-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRLNRAYFGVFV-SKTVKQIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings and case studies.

Structural Overview

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The thiazolidinone scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to its biological activity.

1. Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Research indicates that thiazolidinone derivatives can interact with DNA and inhibit key enzymes involved in cancer cell growth .

- Case Studies : In vitro studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the thiazolidinone scaffold have been reported to have IC50 values in the micromolar range against breast and colon cancer cells .

2. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

- Antibacterial Effects : Studies have shown that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 µg/mL to 100 µM, indicating strong antibacterial activity .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones are also noted for:

- Anti-inflammatory Properties : Some derivatives exhibit COX inhibitory activity, suggesting potential use in managing inflammatory conditions .

- Antioxidant Activity : Thiazolidinones have shown promise as antioxidants, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings

Recent advancements in synthetic methodologies have facilitated the development of novel thiazolidinone derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times, allowing for more efficient screening of potential therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Molecular weights estimated based on structural formulas.

Stereochemical and Conformational Differences

- The phenothiazine moiety’s tricyclic structure may promote π-π stacking with aromatic residues in enzymes or DNA .

- Hydroxybenzylidene Derivatives (e.g., ) : The 2-hydroxy group facilitates intramolecular hydrogen bonding (C–H⋯S), stabilizing a planar conformation. This contrasts with the target compound’s methyl and phenyl substituents, which may reduce polarity and H-bonding capacity.

Crystallographic and Stability Data

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits dimer stabilization via intermolecular H-bonding (R₂²(7) and R₂²(10) motifs) and C–H⋯π interactions. The target compound’s bulkier substituents may disrupt such packing, reducing crystallinity but improving solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.